molecular formula C24H29N3O3 B3819946 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine

1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine

Cat. No.: B3819946
M. Wt: 407.5 g/mol
InChI Key: RAPHMLSJDISRAR-UHFFFAOYSA-N
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Description

1-[[5-(2,4-Dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a piperidine ring substituted with a phenylmethoxy group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the 2,4-dimethoxyphenyl group. The piperidine ring is then synthesized and substituted with the phenylmethoxy group. The final step involves coupling the two moieties to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[[5-(2,4-Dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, using palladium catalysts and boron reagents.

Scientific Research Applications

1-[[5-(2,4-Dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[[5-(2,4-Dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine can be compared with other pyrazole derivatives, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific applications.

Properties

IUPAC Name

1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenylmethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-28-21-8-9-22(23(14-21)29-2)24-19(15-25-26-24)16-27-12-10-20(11-13-27)30-17-18-6-4-3-5-7-18/h3-9,14-15,20H,10-13,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPHMLSJDISRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)CN3CCC(CC3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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